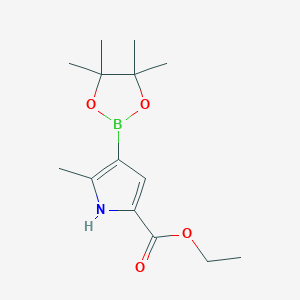

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-7-18-12(17)11-8-10(9(2)16-11)15-19-13(3,4)14(5,6)20-15/h8,16H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYGQUVPHQRHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=C2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester typically involves the reaction of 5-ethoxycarbonyl-2-methylpyrrole with a boronic acid derivative. One common method is the reaction of the pyrrole compound with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), alcohols (from oxidation), and various substituted derivatives (from substitution reactions).

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C13H17BNO4

Molecular Weight: 266.14 g/mol

The compound contains a boronic acid pinacol ester functional group, which is crucial for its reactivity in forming carbon-carbon bonds through coupling reactions. Its unique pyrrole structure combined with the ethoxycarbonyl group enhances its reactivity compared to other boronic esters, making it a valuable building block in organic synthesis.

Applications in Organic Synthesis

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester is primarily utilized in organic synthesis due to its ability to participate in various reactions:

- Carbon-Carbon Bond Formation: The boronic ester group allows for efficient formation of carbon-carbon bonds, making it suitable for synthesizing complex organic molecules.

- Medicinal Chemistry: While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown significant biological properties. They are often utilized in the synthesis of biologically active molecules and pharmaceuticals, indicating potential therapeutic applications.

- Material Science: The compound's unique properties may also lend themselves to applications in materials science, particularly in developing new polymers or materials that require specific chemical functionalities.

Case Studies and Research Findings

Recent studies have highlighted the potential of boronic acids and their derivatives, including this compound, in various therapeutic contexts:

- Cancer Therapeutics: Boronic acids have emerged as promising candidates in cancer therapy due to their ability to act as enzyme inhibitors. For instance, several boronic acid drugs have been approved for treating multiple myeloma and other cancers, demonstrating their efficacy and low toxicity .

- Drug Development: Research indicates that compounds like this compound could serve as intermediates in synthesizing novel drugs targeting specific diseases. The oxophilicity of boron compounds allows them to interact effectively with biological targets .

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group acts as a nucleophile, facilitating the formation of the new bond.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous boronic esters:

Key Observations:

- Core Heterocycle : Pyrrole-based esters (e.g., 5-ethoxycarbonyl-2-methylpyrrole) exhibit distinct electronic properties compared to pyridine or azaindole derivatives. Pyrroles are electron-rich, enhancing reactivity in electrophilic substitutions, while pyridines offer π-deficient systems suitable for nucleophilic attacks .

- In contrast, acetyl groups (e.g., 5-acetyl-pyrrole) provide milder EW effects .

- Biological Activity : Azaindole derivatives (e.g., 3-methyl-7-azaindole) are prioritized in kinase inhibitor development due to their nitrogen-rich cores, which mimic purine binding motifs .

Reactivity in Cross-Coupling Reactions

Boronic esters are widely used in palladium-catalyzed couplings. Key findings include:

- Catalyst Compatibility : this compound reacts efficiently with Pd(dppf)Cl₂, similar to other pinacol esters in Suzuki couplings (e.g., 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester in ). Low Pd loading (0.04 eq) suffices due to the ester’s stability .

- Steric and Electronic Effects : Bulky substituents (e.g., 2-methyl on pyrrole) may slow coupling rates compared to smaller groups (e.g., methoxy on pyridine). However, EWGs like ethoxycarbonyl enhance electrophilicity, counteracting steric hindrance .

- Stability : Pinacol esters resist hydrolysis under basic conditions but decompose oxidatively (e.g., with NaIO₄/NH₄OAc) to boronic acids, as seen in . This contrasts with unprotected boronic acids, which are prone to protodeboronation .

Biological Activity

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester (CAS Number: 2377611-49-7) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring and a boronic acid moiety, which are known for their reactivity and ability to interact with various biological targets. This article explores the biological activity, synthesis, and applications of this compound based on diverse research findings.

- Molecular Formula: C14H22BNO4

- Molar Mass: 279.14 g/mol

- Structural Formula: Structural Formula

Biological Activity

The biological activity of this compound can be attributed to its boron-containing structure, which allows it to form reversible covalent bonds with diols and other nucleophiles. This characteristic is particularly significant in drug development, especially for targeting enzymes and receptors involved in various metabolic pathways.

- Enzyme Inhibition: Boronic acids can act as inhibitors for certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

- Targeting Cancer Cells: Some studies suggest that boronic acid derivatives may selectively target cancer cells by modulating signaling pathways or inducing apoptosis.

Case Studies

- Anticancer Activity: A study demonstrated that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Interaction Studies: Research indicated that this compound could inhibit specific proteases involved in tumor progression, highlighting its therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrole Ring: The initial step includes the cyclization of appropriate precursors to form the pyrrole structure.

- Boronic Acid Functionalization: The introduction of the boronic acid moiety is achieved through reactions involving boron reagents under controlled conditions.

- Pinacol Ester Formation: Finally, the pinacol ester is formed by reacting the boronic acid with pinacol under acidic or basic conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-1H-pyrrole-3-boronic acid pinacol ester | C12H17BNO4 | Lacks ethoxycarbonyl group; used in similar coupling reactions |

| Ethyl nicotinate-5-pinacolboronate | C12H14BNO4 | Contains a pyridine ring; used in different synthetic pathways |

Q & A

Q. What are the standard synthetic routes for preparing 5-ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common method involves coupling a pyrrole halide (e.g., 5-bromo-2-methylpyrrole-3-carboxylate) with a pinacol boronate ester using palladium catalysts like Pd(dppf)Cl₂. For example, a protocol using Pd(dppf)Cl₂ (5 mol%), potassium phosphate (3 eq.), THF, and water at 75°C under inert atmosphere yields the product in ~69–94% efficiency . Purity is often confirmed by GC (>97%) or HPLC .

Q. How should this boronic ester be stored to maintain stability?

Storage at 0–6°C in a sealed, dry container is recommended to prevent hydrolysis of the boronic ester moiety. Exposure to moisture or acidic conditions should be avoided, as these can degrade the pinacol ester group .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- ¹¹B NMR : To verify the presence of the boronic ester (δ ~30–35 ppm).

- ¹H/¹³C NMR : To confirm substituents (e.g., ethoxycarbonyl and methyl groups).

- GC/HPLC : For purity assessment (>97% is typical in commercial batches) .

- Mass spectrometry (HRMS) : To validate the molecular formula (e.g., C₁₄H₂₂BNO₄) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura couplings for constructing pyrrole-containing heterocycles, which are prevalent in pharmaceuticals and materials science. The ethoxycarbonyl group enhances solubility in organic solvents, facilitating reactions .

Q. How can impurities in the compound be addressed during purification?

Column chromatography using silica gel with hexane/ethyl acetate gradients is effective. For persistent impurities (e.g., deprotected boronic acids), recrystallization from ethanol/water mixtures is recommended .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, base) influence the efficiency of cross-coupling reactions with this boronic ester?

- Solvent : THF/water mixtures (4:1) are optimal for balancing solubility and reactivity. Polar aprotic solvents like DMF may accelerate side reactions.

- Base : Potassium phosphate provides mild basicity, minimizing ester hydrolysis. Stronger bases (e.g., K₂CO₃) risk decomposing the pinacol ester .

- Catalyst : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems due to improved ligand stability .

Q. What strategies mitigate competing protodeboronation in cross-coupling reactions?

Protodeboronation is minimized by:

Q. How can computational methods predict the reactivity of this boronic ester in diverse coupling partners?

Density Functional Theory (DFT) calculations can model transition states to evaluate electronic effects. For example, the electron-withdrawing ethoxycarbonyl group reduces electron density at the boron center, slowing transmetalation but improving selectivity for electron-deficient aryl halides .

Q. What are the challenges in synthesizing fluorinated analogs of this compound, and how are they addressed?

Fluorinated analogs (e.g., 3-fluoro-4-nitrophenylboronic acid pinacol ester) require careful handling due to the sensitivity of C–F bonds. Strategies include:

Q. How is this compound utilized in the synthesis of complex polycyclic systems?

It enables iterative cross-coupling to assemble fused pyrrole architectures. For example, coupling with brominated indoles or pyridines under microwave-assisted conditions (120°C, 30 min) yields tricyclic systems relevant to kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.